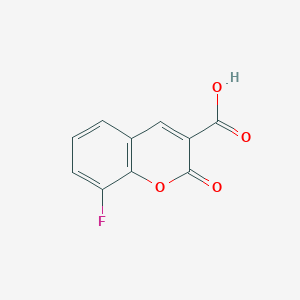

8-Fluoro-2-oxochromene-3-carboxylic acid

Descripción general

Descripción

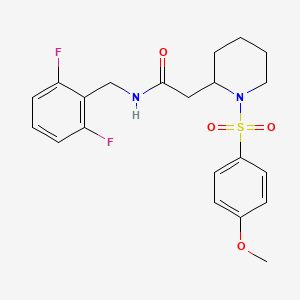

8-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the CAS Number: 625823-51-0. It has a molecular weight of 208.15 .

Molecular Structure Analysis

The IUPAC name for this compound is 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid. The InChI code for this compound is 1S/C10H5FO4/c11-7-3-1-2-5-4-6 (9 (12)13)10 (14)15-8 (5)7/h1-4H, (H,12,13) .Aplicaciones Científicas De Investigación

Antiproliferative Potential

The derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have shown significant antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines . Among these compounds, some have exhibited strong antiproliferative activity by inducing apoptosis, arresting cell cycle, and elevating intracellular reactive oxygen species (ROS) level .

Biological Imaging

Certain derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have demonstrated excellent fluorescence properties . These compounds could potentially be used as effective fluorescence probes for biological imaging .

Anticancer Activity

Fluorinated heterocycles, such as 8-Fluoro-2-oxochromene-3-carboxylic acid, have been found to have significant anticancer activities . Some of these compounds have shown activities that are almost equal to or exceed the potency of the reference drugs .

Antimicrobial Activity

Fluorinated heterocycles have also been reported to have antimicrobial activities . The presence of fluorine atoms in these compounds can enhance their antimicrobial properties .

Sodium Ion Chemosensor

3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have been studied for their interaction with various metal ions . These compounds could potentially be used as chemosensors for sodium ions .

Drug Design

Fluorinated heterocycles, such as 8-Fluoro-2-oxochromene-3-carboxylic acid, have been found to be lead structures for drug design developments . The different substituent groups connected with the coumarin nucleus strongly influence the biological activity of the resulting derivatives .

Safety and Hazards

Propiedades

IUPAC Name |

8-fluoro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDPUKXQZBVXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-oxochromene-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2391043.png)

![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391047.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391053.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2391058.png)

![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)

![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)